3-Hydroxylanost-9(11),24-dien-26-oic acid
Description
Contextualization within Natural Product Chemistry and Terpenoid Classification
Natural product chemistry is the study of chemical compounds derived from living organisms. Within this field, terpenoids, also known as isoprenoids, represent one of the largest and most diverse classes of organic chemicals, with over 80,000 known compounds. wikipedia.org These compounds are derived from the five-carbon isoprene (B109036) unit.
Terpenoids are systematically classified based on the number of isoprene units they contain. This classification provides a framework for understanding their structural diversity.
Table 1: Classification of Terpenoids
| Class | Number of Isoprene Units | Number of Carbon Atoms |
|---|---|---|
| Hemiterpenoids | 1 | C5 |
| Monoterpenoids | 2 | C10 |
| Sesquiterpenoids | 3 | C15 |
| Diterpenoids | 4 | C20 |
| Sesterterpenoids | 5 | C25 |
| Triterpenoids | 6 | C30 |
| Tetraterpenoids | 8 | C40 |
Data sourced from multiple references. quora.comiosrjournals.orgresearchgate.netresearchgate.net
Triterpenoids, which are composed of six isoprene units, are a significant subgroup. They can be further categorized based on their cyclic structures, such as tetracyclic or pentacyclic frameworks. wikipedia.orgresearchgate.net
Overview of the Lanostane (B1242432) Triterpenoid (B12794562) Class: Structural Characteristics and Research Significance
The lanostane triterpenoids are characterized by a specific tetracyclic carbon skeleton, the lanostane nucleus. This structure is a variant of the steroid skeleton but with a distinctive methylation pattern. Lanostane itself is a saturated tetracyclic triterpene with the chemical formula C30H54.
Structurally, lanostane-type triterpenoids are known for their significant diversity, which arises from various substitutions on the core skeleton. nih.gov This chemical complexity has made them a focal point of research. They are major metabolites in macrofungi, particularly of the genus Ganoderma. nih.govmdpi.com
The research significance of lanostane triterpenoids is largely due to their wide range of biological activities. nih.gov Numerous studies have investigated their potential, with a particular emphasis on their cytotoxic effects against various cancer cell lines. mdpi.com This has led to extensive phytochemical investigations of organisms that produce these compounds, such as Ganoderma luteomarginatum and Ganoderma lucidum. mdpi.comnih.gov
Specific Focus: 3-Hydroxylanost-9(11),24-dien-26-oic Acid as a Representative Lanostane
This compound is a specific member of the lanostane triterpenoid class. Its chemical structure conforms to the characteristic lanostane framework, modified with specific functional groups that define its identity.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C30H48O3 |
| Molecular Weight | 456.71 g/mol |
| CAS Number | 129724-83-0 |
Data sourced from BioCat. biocat.com
This compound is also known by the synonym Isoanwuweizic acid. It has been identified as a natural product, notably isolated from fungi of the Ganoderma genus, which are a well-documented source of lanostane triterpenoids. nih.govmdpi.comnih.gov A related compound, Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid, also known as ganoderic acid 24, has demonstrated significant cytotoxicity against several human cancer cell lines, highlighting the research interest in this structural class. medchemexpress.com The study of specific compounds like this compound and its analogs contributes to the broader understanding of the structure-activity relationships within the lanostane triterpenoid family.
Structure
3D Structure
Properties
IUPAC Name |
(E,6R)-6-[(8S,10S,13R,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,14,19,21,23-25,31H,8-9,11-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,23-,24?,25?,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRXJKGUEOMVRD-ARLMZJGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence, Isolation, and Distribution
Natural Sources of 3-Hydroxylanost-9(11),24-dien-26-oic Acid
This compound has been identified in both fungal and plant kingdoms, indicating the presence of conserved biosynthetic pathways.
The genus Ganoderma is a well-documented source of a diverse array of lanostane (B1242432) triterpenoids. While the exact compound this compound is part of this family, numerous structurally similar derivatives have been isolated from various Ganoderma species. For instance, a related compound, 15-(acetyloxy)-3-hydroxy-lanosta-7,9(11),24-trien-26-oic acid, has been reported in Ganoderma lucidum. nih.gov Other research on species such as Ganoderma orbiforme and Ganoderma curtisii has also yielded a significant number of lanostane triterpenoids. medchemexpress.comchemfaces.com
The fungus Poria cocos is another significant source of lanostanoids. Studies have successfully isolated multiple related triterpenes from its sclerotia, including dehydropachymic acid and lanosta-7,9(11),24-trien-21-oic acid. The presence of these compounds underscores the relevance of Poria as a source for this class of molecules.
In the plant kingdom, this compound is also known by the synonym Isoanwuweizic acid. This name suggests its likely origin from the plant Schisandra anwuensis, a common naming convention in pharmacognosy. While the broader Schisandra genus is known for producing lignans, the identification of this triterpenoid (B12794562) highlights the chemical diversity within the genus.
The genus Abies (fir trees) is another confirmed source of lanostane-type triterpenoids. Although the specific isolation of this compound is not explicitly detailed in all studies, various related lanostanoids have been successfully isolated from the oleoresin, root bark, and needles of species such as Abies balsamea, Abies koreana, and Abies sachalinensis. nih.gov This establishes the genus as a notable source for this class of compounds.
Table 1: Documented Natural Sources of Lanostane-Type Triterpenoids
| Kingdom | Genus | Species | Part of Organism |
|---|---|---|---|
| Fungi | Ganoderma | lucidum, orbiforme, australe | Fruiting Body, Mycelia |
| Fungi | Poria | cocos | Sclerotia |
| Fungi | Pholiota | populnea | Sporocarps |
| Plantae | Schisandra | anwuensis (inferred) | Not specified |
Methodologies for Isolation from Complex Biological Matrices
The isolation of this compound from raw biological material is a meticulous process involving extraction, fractionation, and purification.
The initial step in isolating triterpenoids involves the extraction of metabolites from the dried and powdered source material. A common method is solvent extraction, often using ethanol (B145695) or methanol, which can be enhanced by ultrasonication to increase efficiency. For example, an 80% ethanol concentration has been used effectively for extracting triterpenoids from fungal mycelium.
Following the initial extraction, the crude extract is concentrated and subjected to liquid-liquid partitioning, also known as fractionation. This technique separates compounds based on their differential solubility in immiscible solvents. A typical fractionation series involves partitioning the aqueous extract against solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This process yields fractions enriched with compounds of a specific polarity range, simplifying the subsequent purification steps.
The enriched fractions obtained from solvent partitioning are further purified using a combination of chromatographic techniques. Column chromatography (CC) is a fundamental method used for the initial separation of compounds. Various stationary phases are employed, including silica (B1680970) gel, Sephadex LH-20 (for size exclusion), and octadecylsilyl (ODS) resin (for reversed-phase separation). chemfaces.com
For more refined purification, flash chromatography and preparative high-performance liquid chromatography (prep-HPLC) are utilized. Prep-HPLC, often serving as the final step, allows for the isolation of highly pure compounds by using specific solvent gradients (e.g., acetonitrile-water systems) and detectors. chemfaces.com The combination of these chromatographic strategies is essential for isolating a single, pure compound like this compound from a complex mixture of structurally similar triterpenoids.
Table 2: Chromatographic Techniques for Lanostanoid Purification
| Technique | Stationary Phase | Purpose |
|---|---|---|
| Column Chromatography (CC) | Silica Gel | Normal-phase separation based on polarity. chemfaces.com |
| Column Chromatography (CC) | Sephadex LH-20 | Size-exclusion chromatography, separation by molecular size. chemfaces.com |
| Flash Chromatography (FC) | Silica Gel | Rapid purification using pressure. |
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₃₀H₄₈O₃ |
| 15-(acetyloxy)-3-hydroxy-lanosta-7,9(11),24-trien-26-oic acid | C₃₂H₄₈O₅ |
| Dehydropachymic acid | Not specified in results |
| Lanosta-7,9(11),24-trien-21-oic acid | C₃₀H₄₆O₂ |
| Schisandrol A | C₂₄H₃₂O₆ |
| 24(E)-3,4-seco-9βH-lanosta-4(28),7,24-triene-3,26-dioic acid | C₃₀H₄₄O₄ |
Pharmacological Activities and Biological Effects Pre Clinical and Mechanistic Studies
In Vitro and Cellular Model Studies of 3-Hydroxylanost-9(11),24-dien-26-oic Acid
Anti-inflammatory Activity Research
Lanostane-type triterpenoids, the class of compounds to which this compound belongs, have been a subject of anti-inflammatory research. Studies on related lanostane (B1242432) triterpenoids have demonstrated notable anti-inflammatory effects. For instance, inotodiol, another lanostane-type triterpenoid (B12794562), has been shown to exert anti-inflammatory activity in human keratinocyte cell lines (HaCaT cells). mdpi.com In these models, under stimulation with tumor necrosis factor (TNF)-α, pure inotodiol significantly repressed the expression of key inflammatory genes. mdpi.com
A synthetic oleanane (B1240867) triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), has also been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in various cell types, including macrophages and fibroblasts, when stimulated by inflammatory cytokines. nih.gov These findings on related compounds suggest that the lanostane skeleton is a promising scaffold for anti-inflammatory action.
Table 1: Effect of Inotodiol (a related Lanostane Triterpenoid) on Inflammatory Gene Expression
| Gene | Cell Line | Stimulant | Effect |
| Interleukin (IL)-1β | HaCaT | TNF-α | Repressed |
| Interleukin (IL)-6 | HaCaT | TNF-α | Repressed |
| Interleukin (IL)-8 | HaCaT | TNF-α | Repressed |
| Data derived from studies on the related compound inotodiol, not this compound directly. mdpi.com |
Antitumor and Cytotoxic Activity in Cancer Cell Lines (e.g., lung, melanoma, oral cancer)
Significant cytotoxic activity against several human cancer cell lines has been reported for a closely related compound, Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid, also known as ganoderic acid 24. medchemexpress.comacetherapeutics.comcaltagmedsystems.co.uk Research demonstrates that this compound exhibits high cytotoxicity against human lung cancer cells (CH27), melanoma cells (M21), and oral cancer cells (HSC-3). medchemexpress.comacetherapeutics.comcaltagmedsystems.co.uk
The broader class of triterpenoids has been extensively studied for anticancer potential. For example, Ursolic acid, a pentacyclic triterpenoid, inhibits the proliferation of non-small cell lung cancer cells A549 and H460. mdpi.com Other studies on novel mesoionic compounds have also shown considerable cytotoxic activity against human melanoma cell lines, including MEL-85, SK-MEL, A2058, and MEWO. nih.gov
Table 2: Cytotoxic Activity of Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic Acid in Human Cancer Cell Lines
| Cancer Type | Cell Line | Compound | Reference |
| Human Lung Cancer | CH27 | Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid | medchemexpress.com, acetherapeutics.com, caltagmedsystems.co.uk |
| Melanoma | M21 | Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid | medchemexpress.com, acetherapeutics.com, caltagmedsystems.co.uk |
| Oral Cancer | HSC-3 | Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid | medchemexpress.com, acetherapeutics.com, caltagmedsystems.co.uk |
Modulation of Lipid Metabolism and Hypolipidemic Effects
The potential for triterpenoids to modulate lipid metabolism has been noted. Cycloartane triterpenes, which are structurally related to lanostanes, have garnered attention for their potential hypolipidemic properties. nih.gov While specific studies detailing the effects of this compound on lipid metabolism are limited in the provided search results, research on other natural compounds has shown that modulation of bile acids and gut microbiota can be a key mechanism in regulating lipid levels. nih.gov This indicates a plausible, yet underexplored, avenue for the pharmacological investigation of lanostane triterpenoids.
Antiviral Properties and Efficacy Studies (as a class of triterpenes)
The antiviral activity of lanostanoid triterpenes is a well-documented field of study. nih.gov Specific lanostanoid triterpenes isolated from the fungus Ganoderma pfeifferi, such as Ganodermadiol, lucidadiol, and applanoxidic acid G, have demonstrated antiviral activity against Influenza A virus and Herpes Simplex Virus type 1 (HSV-1). nih.govresearchgate.net The mechanism of action for some triterpenes involves inhibiting key viral processes or host-cell interactions. nih.gov
Furthermore, lanostane triterpenoids from Poria cocos have been found to enhance innate immunity, a key component of host defense against viral infections. mdpi.com These compounds were shown to activate natural killer (NK) cells and promote the secretion of interferon-gamma (IFN-γ), a cytokine that inhibits viral replication and modulates the immune response. mdpi.com
Effects on Cellular Proliferation and Apoptosis
The cytotoxic activities observed in cancer cells are often mediated by effects on cellular proliferation and apoptosis. Research on various triterpenoids provides insight into these mechanisms. For instance, a synthetic oleanane triterpenoid, CDDO, potently inhibits the proliferation of numerous human tumor cell lines. nih.gov
Studies on other triterpenoids have elucidated the specific pathways involved. A compound structurally similar to ursolic acid was found to induce apoptosis in HeLa cells by causing cell cycle arrest in the G0/G1 phase. nih.gov This effect was associated with the downregulation of the anti-apoptotic protein Bcl-2, the upregulation of the pro-apoptotic protein Bax, and the activation of the caspase-3 pathway. nih.gov Similarly, ursolic acid has been shown to induce G0/G1 cell cycle arrest and apoptosis in non-small cell lung cancer cells. mdpi.com These findings highlight a common mechanism for triterpenoids, suggesting that this compound may exert its cytotoxic effects through similar pathways involving cell cycle regulation and the induction of programmed cell death.
In Vivo Animal Model Research on Biological Efficacy
Specific in vivo animal model research detailing the biological efficacy of this compound is currently limited in publicly accessible scientific literature. However, studies on structurally related compounds provide some insight into the potential of the lanostane skeleton. For example, a glycoside derivative of a lanostane triterpenoid, Lanostan-3β-olyl-26-oic acid 3-O-α-D-glycopyranoside, has been investigated for its anti-inflammatory properties in a carrageenan-induced rat paw edema model. In that study, the compound demonstrated a significant reduction in paw volume, indicating anti-inflammatory activity. This finding for a related molecule suggests that this compound may warrant further investigation in similar models to determine its own in vivo efficacy.
Table 2: Summary of In Vivo Animal Model Research for this compound
| Animal Model | Condition | Key Findings |
| Data Not Available | Data Not Available | Data Not Available |
Mechanisms of Action and Molecular Interactions
Investigation of Molecular Targets and Ligand Interactions
The initial step in understanding a compound's biological effects is to identify its molecular binding partners. For 3-Hydroxylanost-9(11),24-dien-26-oic acid, this area of research remains largely unexplored.
Interaction with Cellular Receptors
There is currently no direct scientific evidence detailing the interaction of this compound with specific cellular receptors. While other triterpenoids have been shown to interact with various receptors, such as the glucocorticoid receptor, similar studies for this particular compound have not been published.
Enzymatic Inhibition Studies (e.g., Lanosterol 14α-demethylase)
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols and a known target for certain antifungal and cholesterol-lowering drugs. Some lanostane (B1242432) triterpenoids have been investigated as potential inhibitors of this enzyme. However, there are no specific studies available that demonstrate or quantify the inhibitory effect of this compound on Lanosterol 14α-demethylase or any other enzyme. Research on a related compound, ganoderic acid 3-hydroxy-lanosta-8,24-dien-26-oic acid, has focused on its bioconversion by crude enzymes from Ganoderma lucidum rather than its inhibitory activity. researchgate.net
Influence on Intracellular Signaling Pathways
The biological activity of a compound is often mediated through its influence on complex intracellular signaling cascades that govern cellular processes.
Pathways Governing Inflammation Processes
While specific data for this compound is lacking, research on other lanostane triterpenoids provides some insight into potential anti-inflammatory mechanisms. For instance, 15a-Hydroxy-3,11,23-trioxo-lanost-8,20-dien-26-oic acid has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglia, suggesting a modulatory role in neuroinflammatory pathways. medchemexpress.com The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. sigmaaldrich.comnih.govnih.govmdpi.comyoutube.com However, whether this compound affects the NF-κB pathway or other inflammatory cascades has not been experimentally determined.
Pathways Affecting Cancer Progression and Cell Survival
The potential for triterpenoids to influence cancer progression is an active area of research. A structurally similar compound, Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid (also known as ganoderic acid 24), has demonstrated significant cytotoxicity against various cancer cell lines, including human lung cancer, melanoma, and oral cancer cells. medchemexpress.comacetherapeutics.comcaltagmedsystems.co.uk The mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. For example, another triterpenoid (B12794562), asiatic acid, has been shown to induce apoptosis and cell cycle arrest in tumor cells. nih.gov Ursolic acid, another related compound, has been found to affect cancer cell stemness and progression by modulating various signaling pathways, including those involving MAPK and PI3K/Akt/mTOR. nih.govmdpi.commdpi.com However, specific studies on the effects of this compound on cancer cell signaling pathways are not available.
Modulation of Gene Expression and Protein Regulation
The ultimate effects of a bioactive compound on cellular function are often the result of altered gene expression and subsequent changes in protein levels and activity. There is currently no published research that has investigated the specific changes in gene expression or protein regulation induced by this compound. General studies have shown that factors such as the acidic tumor microenvironment can independently influence gene expression, but this is not specific to the action of this compound. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
The following sections delve into the specific structural components of this compound and how they influence its biological profile, with a focus on activities such as cytotoxicity against cancer cell lines and immunomodulatory effects.
Impact of Double Bond Positions and Geometry (e.g., 9(11), 24-dien)
The presence and location of double bonds within the lanostane framework are key to its biological function. The conjugated double bond system at ∆7,9(11) in the tetracyclic skeleton of many lanostane triterpenoids appears to be a significant feature for potent cytotoxic activity. mdpi.com This conjugated system imparts a specific planarity and electronic distribution to the B and C rings, which can enhance the binding affinity to target enzymes or receptors. For example, a study on cytotoxic lanostane-type triterpenes from Ganoderma lucidum identified a new compound, 3-oxo-5α-lanosta-7,9(11)-dien-24-oic acid methyl ester, which possesses this diene system. nih.gov
Role of the Carboxylic Acid Functionality at C-26
The carboxylic acid group at the C-26 position of the side chain is another critical feature for the biological activity of many lanostane triterpenoids. This acidic functional group can participate in ionic interactions and hydrogen bonding, which are often crucial for anchoring the molecule to its biological target. The deprotonated carboxylate form at physiological pH can interact with positively charged residues, such as lysine (B10760008) or arginine, in the binding pocket of a protein. For instance, in some triterpenoids, the presence of a carboxylic acid has been shown to be essential for their inhibitory activity against certain enzymes. While direct evidence for this compound is still emerging, studies on related compounds suggest that this acidic moiety is a key pharmacophoric feature. The cytotoxic potential of some carboxylic acid-based compounds has been linked to their ability to inhibit cancer cell proliferation. sdstate.edu
Effects of Side Chain Modifications on Biological Activity
Modifications to the side chain of lanostane triterpenoids can lead to significant changes in their biological activity. The length, flexibility, and presence of functional groups in the side chain can all influence potency and selectivity. For example, the introduction of additional hydroxyl or acetyl groups can alter the polarity and hydrogen bonding capacity of the side chain, potentially leading to enhanced or diminished activity.
In a study of seco-lanostane-type triterpenoids, derivatization of a primary constituent to form esters and amides resulted in varied cytotoxic activities, with the amides being less active than the corresponding esters, indicating the sensitivity of the bioactivity to modifications in the side chain terminus. acs.org The specific nature of the side chain can also influence the mechanism of action. For instance, modifications can affect how the molecule interacts with cell membranes or its uptake into cells.
| Compound | Modification | Cell Line | IC50 (µM) |
|---|---|---|---|
| Leplaeric Acid A (1) | Carboxylic Acid | MDA-MB-231 | Modest Activity |
| Leplaeric Acid B (2) | Esterification | MDA-MB-231 | 55 ± 7 |
| Dimethyl Ester (4) | Esterification | MDA-MB-231 | Modest Activity |
| Monoamide (11) | Amidation | MDA-MB-231 | Modest Activity |
| Diamide (12) | Amidation | MDA-MB-231 | Less Active |
Stereochemical Considerations in Bioactivity
Even subtle changes in stereochemistry at different chiral centers can lead to significant differences in biological response. For instance, the absolute configuration at C-24 in the side chain of some ganoderols has been determined to be crucial for their cytotoxic effects. nih.gov The precise spatial arrangement of functional groups is what allows for specific and high-affinity binding to target proteins, and any deviation from the optimal stereochemistry can lead to a partial or complete loss of activity. This underscores the high degree of stereoselectivity inherent in the interactions between small molecules and their biological receptors.
Chemical Synthesis, Derivatization, and Structural Modification
Approaches to Total Synthesis of 3-Hydroxylanost-9(11),24-dien-26-oic Acid
The total synthesis of complex natural products like this compound is a formidable task that has spurred the development of innovative synthetic strategies. While a specific total synthesis of this exact molecule has not been detailed in the literature, the broader field of triterpenoid (B12794562) synthesis offers significant insights. General strategies often focus on the construction of the tetracyclic lanostane (B1242432) skeleton, which is the foundational structure of the target compound.
For instance, the synthesis of the lanostane skeleton might involve a biomimetic-inspired cyclization of a polyene precursor, mimicking the natural biosynthetic pathway. Alternatively, stepwise annulation reactions can be used to build the ring system with precise stereochemical control. The introduction of the characteristic C-9(11) double bond can be achieved through various elimination reactions, while the side chain bearing the carboxylic acid can be appended at a later stage of the synthesis.
A significant hurdle in the total synthesis of any lanostane is the construction of the quaternary carbon centers at C-10 and C-14 with the correct stereochemistry. Advanced methodologies, such as stereoselective alkylations or rearrangement reactions, are often required to address this challenge. While the total synthesis of mispyric acid, a triterpenoid with a novel skeleton, has been achieved, it highlights the complexity and multi-step nature of such endeavors. rsc.org
Semisynthetic Derivatization Strategies
Given the availability of this compound from natural sources, semisynthesis represents a more practical approach for generating a diverse range of analogues for research purposes. This involves the selective chemical modification of the existing functional groups on the natural product scaffold.
The hydroxyl group at C-3 and the carboxyl group at C-26 are prime targets for chemical modification. These functionalities can be readily derivatized to explore the structure-activity relationships of the molecule.
The C-3 hydroxyl group can undergo a variety of transformations. Esterification with different acyl chlorides or carboxylic anhydrides can introduce a range of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties. For example, the esterification of various triterpenoids with 3,4,5-methoxybenzoyl chloride has been reported to yield derivatives with interesting biological profiles. nih.gov Furthermore, the hydroxyl group can be oxidized to a ketone, which can then serve as a handle for further modifications, such as the introduction of nitrogen-containing groups through reductive amination or the formation of oximes.
The carboxyl group at C-26 offers another site for derivatization. Standard esterification procedures can be employed to generate a series of alkyl or aryl esters. Amide formation, through reaction with various amines, provides access to another class of derivatives with potentially altered solubility and biological activity. The synthesis of phenylglycine methyl ester (PGME) derivatives of lanostane triterpenoids has been demonstrated as a method to create new analogues. mdpi.com
| Functional Group | Potential Modification | Reagents/Conditions | Potential Outcome |
| C-3 Hydroxyl | Esterification | Acyl chlorides, Anhydrides, Pyridine | Introduction of various ester groups |
| Oxidation | PCC, DMP, Swern oxidation | Formation of a 3-keto derivative | |
| Etherification | Alkyl halides, Williamson ether synthesis | Formation of ether derivatives | |
| C-26 Carboxyl | Esterification | Alcohols, Acid catalysis (e.g., H2SO4) | Formation of ester derivatives |
| Amide Formation | Amines, Coupling agents (e.g., DCC, EDC) | Generation of amide analogues | |
| Reduction | LiAlH4, BH3 | Conversion to a primary alcohol |
Beyond the modification of existing functional groups, the introduction of new functionalities onto the lanostane skeleton can lead to novel analogues with unique properties. The C-9(11) double bond is a potential site for reactions such as epoxidation, dihydroxylation, or hydrogenation, which would alter the conformation and electronic properties of the B-ring.
The allylic positions adjacent to the double bond could also be targets for selective oxidation or other functionalization reactions. Furthermore, remote C-H activation strategies, a rapidly developing area in organic synthesis, could potentially allow for the introduction of functional groups at positions that are traditionally difficult to access.
The synthesis of N-glycosides from lanosterol, a related natural triterpenoid, demonstrates the feasibility of introducing sugar moieties to the lanostane scaffold, which can significantly impact the compound's biological activity. nih.gov
Design and Synthesis of Novel Lanostane Analogues for Research Exploration
The design and synthesis of novel lanostane analogues are driven by the quest for compounds with enhanced or novel biological activities. Structure-activity relationship (SAR) studies on related natural triterpenoids guide the rational design of new derivatives. nih.gov For instance, the modification of the side chain or the introduction of specific functional groups on the tetracyclic core has been shown to be crucial for the activity of many triterpenoids.
The synthesis of highly modified lanostane triterpenoids, such as those isolated from Ganoderma species, provides inspiration for the creation of new analogues. nih.govresearchgate.net These natural products often feature additional oxygenation patterns, rearranged skeletons, or unique side chains, highlighting the vast chemical space that can be explored.
The development of new synthetic methods is also crucial for advancing the field. For example, strategies that allow for the late-stage functionalization of the lanostane core are highly valuable as they enable the rapid generation of a library of analogues from a common intermediate. The exploration of different ring systems and substitution patterns, as seen in modified lanostane-type triterpenoids from Inonotus obliquus, can also lead to the discovery of compounds with interesting biological profiles. nih.gov
Ultimately, the synthesis of novel lanostane analogues based on the structure of this compound will likely involve a combination of semisynthetic approaches and the development of new synthetic methodologies to access previously unexplored regions of chemical space.
Analytical Methodologies for Research Characterization
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are fundamental in the isolation and purity verification of 3-Hydroxylanost-9(11),24-dien-26-oic acid from complex natural extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of triterpenoids like this compound. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
In the analysis of lanostane (B1242432) triterpenoids from natural sources such as Ganoderma species, a common approach involves using a C18 column. nih.govnih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and an aqueous solution of a weak acid, such as 0.2% acetic acid, to ensure good peak shape and resolution. nih.govnih.gov Detection is frequently performed using a diode array detector (DAD), with a characteristic wavelength of 252 nm often being optimal for these types of compounds. nih.gov While specific retention times for this compound are not widely published, the elution profile is dependent on the precise chromatographic conditions employed.
Table 1: Representative HPLC Parameters for the Analysis of Lanostane Triterpenoids
| Parameter | Value/Condition |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and aqueous acetic acid (e.g., 0.2%) |
| Elution Mode | Gradient |
| Detection | Diode Array Detector (DAD) at ~252 nm |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for the preliminary analysis and monitoring of fractions during the isolation of this compound. This technique utilizes a stationary phase, typically silica (B1680970) gel, coated on a flat plate.
For the separation of triterpenoic acids, a mobile phase consisting of a mixture of toluene, ethyl acetate, methanol, and formic acid in a ratio of 15:15:1:0.1 (v/v/v/v) has been shown to be effective on HPTLC silica gel 60 plates. chemfaces.com After development, the separated compounds are visualized. A common visualization reagent for triterpenoids is the Liebermann-Burchard reagent (a mixture of acetic anhydride (B1165640) and sulfuric acid in ethanol), which produces characteristic colors upon heating, aiding in the identification of this class of compounds. nist.gov The retention factor (Rf) value is a key parameter in TLC and is unique to a compound under specific conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like triterpenoic acids, a derivatization step is necessary to increase their volatility. This typically involves methylation of the carboxylic acid group to form the corresponding methyl ester.
In the analysis of lipophilic constituents from sources like Chaga mushroom, which contains lanostane triterpenoids, the acidic fractions are often converted to their methyl esters prior to GC-MS analysis. spectrabase.com The separation is then carried out on a capillary column, such as one coated with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. The mass spectrometer fragments the eluted compounds, providing a unique mass spectrum that serves as a molecular fingerprint for identification.
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides information on the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon-13 (¹³C).
One-dimensional NMR experiments, including ¹H-NMR and ¹³C-NMR, are fundamental for determining the carbon-hydrogen framework of this compound.
Mass Spectrometry (MS)
Quantitative Analysis Methods for Biological Studies
To evaluate the biological activity of this compound, robust quantitative methods are required to measure its concentration in various biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common approach. rsc.orgchiralabsxl.com
Given that triterpenoids lack strong UV chromophores, detection can be challenging. Therefore, methods like HPLC coupled to mass spectrometry (LC-MS) are often preferred for their high sensitivity and selectivity. Specifically, Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer (QqQ-MS) is a state-of-the-art technique for quantification. This method operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte are monitored, providing exceptional selectivity and low limits of detection (LOD) and quantification (LOQ).
The development of such a quantitative method involves a rigorous validation process to ensure its reliability, including assessments of linearity, precision, accuracy, stability, and recovery, as outlined in the table below.
Table 2: Typical Validation Parameters for a UPLC-MS/MS Quantitative Method
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r) > 0.99 |
| Precision (RSD%) | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at intra-day and inter-day levels. | Relative Standard Deviation (RSD) < 15% |
| Accuracy/Recovery (%) | The closeness of the test results obtained by the method to the true value. Often assessed by spiking a blank matrix with a known concentration. | Typically within 85-115% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Stability (RSD%) | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | RSD < 15% |
Challenges and Advancements in Analytical Research of Complex Triterpenoids
The analysis of complex triterpenoids like this compound is accompanied by several analytical hurdles. However, ongoing advancements continue to provide solutions to these challenges.
Challenges:
Structural Complexity and Isomerism: Triterpenoids possess complex, polycyclic structures with numerous stereocenters, leading to a vast number of potential isomers that are often difficult to separate and distinguish. rsc.org
Lack of Strong Chromophores: The basic triterpenoid (B12794562) skeleton does not absorb UV light strongly, which results in poor sensitivity when using standard HPLC-UV detection methods. rsc.orgchiralabsxl.com
Poor Ionization Efficiency: Many triterpenoids exhibit low ionization efficiency in mass spectrometry, which can hinder their detection and quantification, especially at low concentrations in biological samples. rsc.orgchiralabsxl.com
Sample Matrix Effects: Biological samples (e.g., plasma, tissue extracts) are complex matrices that can interfere with analysis, causing ion suppression or enhancement in ESI-MS and complicating quantification.
Advancements:
Hyphenated Techniques: The coupling of high-resolution separation techniques like UPLC with high-resolution mass spectrometry (e.g., UPLC-QTOF-MS or Orbitrap-MS) has become a cornerstone of triterpenoid analysis, enabling the separation and identification of dozens of related compounds in a single run. psu.edu
Chemical Derivatization: To overcome poor detection sensitivity, chemical derivatization strategies are employed. Attaching a UV-active or fluorescent tag to the triterpenoid's functional groups (e.g., hydroxyl or carboxyl groups) can significantly enhance detection by HPLC-UV or fluorescence detectors. rsc.orgchiralabsxl.com Derivatization can also improve ionization efficiency for MS analysis. nih.gov
Metabolic Engineering and Synthetic Biology: Advances in metabolic engineering have facilitated the production of specific triterpenoids in heterologous hosts like yeast or bacteria. nih.gov This not only provides a sustainable source for these compounds but also produces cleaner samples that simplify downstream analysis and purification.
Advanced NMR Techniques: The continuous improvement in NMR technology, including higher magnetic fields and new pulse sequences, allows for more detailed structural analysis, even on very small sample quantities.
Computational Chemistry: The integration of quantum chemical calculations with experimental data, particularly for ECD, is a major advancement for the unambiguous determination of absolute stereochemistry, a task that was previously a significant bottleneck. nih.govnih.gov
Future Perspectives and Research Directions
Elucidation of Undiscovered Biological Targets and Signaling Cascades
Currently, the full spectrum of biological targets for 3-Hydroxylanost-9(11),24-dien-26-oic acid remains largely uncharted. The known activities of related lanostane (B1242432) triterpenoids, such as immunomodulatory, anti-inflammatory, and cytotoxic effects, suggest a rich landscape of potential molecular interactions awaiting discovery. nih.govnih.govmdpi.com Future research should prioritize the identification of novel protein targets and the signaling pathways modulated by this compound.
Advanced methodologies such as affinity chromatography, proteomics, and genetic screening approaches could be employed to pull down and identify direct binding partners of this compound within various cell types. Unraveling these interactions will be crucial in understanding its mechanism of action and could reveal unexpected therapeutic applications. For instance, investigating its impact on key signaling nodes such as NF-κB, MAPK, and PI3K/Akt pathways, which are often dysregulated in disease, could provide significant insights.
Development of Novel Biosynthetic Engineering Strategies for Enhanced Production
The natural abundance of this compound can be a limiting factor for extensive research and potential commercialization. Therefore, the development of robust and efficient production platforms is a critical research direction. Metabolic engineering and synthetic biology offer powerful tools to enhance the biosynthesis of this valuable compound. nih.govnih.gov
Strategies may include the heterologous expression of the biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. This would involve identifying and cloning the specific oxidosqualene cyclase and subsequent modifying enzymes (e.g., cytochrome P450s, dehydrogenases) responsible for its synthesis. Furthermore, optimizing precursor supply through metabolic engineering of the host's native pathways could significantly boost yields. researchgate.net The overexpression of key enzymes and the downregulation of competing pathways are promising strategies that have been successfully applied for the overproduction of other terpenoids. nih.govnih.gov
Application of Chemoinformatic and Computational Approaches in SAR and Drug Design
Chemoinformatic and computational tools are indispensable in modern drug discovery and can be effectively applied to accelerate the development of this compound-based therapeutics. Quantitative Structure-Activity Relationship (QSAR) studies can be conducted to build predictive models that correlate the structural features of lanostane triterpenoids with their biological activities. dntb.gov.ua
Molecular docking and molecular dynamics simulations can provide atomic-level insights into the binding of this compound to its putative biological targets. mdpi.comjppres.com These computational approaches can help in understanding the key molecular interactions, predicting binding affinities, and guiding the rational design of novel analogs with improved potency and selectivity. For instance, in silico studies have been used to investigate the anti-MYC potential of other lanostane-type triterpenes, providing a framework for similar investigations with this compound. nih.gov
Exploration of Synergistic Effects of this compound with Other Bioactive Compounds
The therapeutic efficacy of many natural products can be enhanced when used in combination with other bioactive compounds. Future research should explore the potential synergistic effects of this compound with existing drugs or other natural products. Combination therapies often allow for lower doses of individual agents, potentially reducing toxicity and overcoming drug resistance.
For example, investigating its synergistic effects with conventional chemotherapeutic agents could reveal novel strategies for cancer treatment. nih.govmdpi.com Similarly, exploring its combination with other anti-inflammatory or immunomodulatory compounds could lead to more effective treatments for chronic inflammatory diseases. High-throughput screening of compound libraries in combination with this compound could identify promising synergistic pairs for further preclinical evaluation.
Investigations into its Role in Plant and Fungal Physiology and Ecology
While the pharmacological potential of this compound is a primary focus, understanding its natural role in the organisms that produce it is of fundamental scientific importance. In fungi, secondary metabolites like triterpenoids play crucial roles in defense against pathogens and competitors, as well as in mediating interactions with other organisms. nih.govmdpi.comnih.gov Research into the ecological functions of this compound could involve studying its impact on microbial communities, its role in deterring herbivores, or its involvement in symbiotic relationships.
In plants, triterpenoids are involved in various physiological processes, including growth, development, and defense. Investigating the biosynthesis and accumulation of this compound in response to different environmental stimuli could provide insights into its physiological functions. This knowledge could also be leveraged for agricultural applications, such as developing crops with enhanced resistance to pests and diseases.
Potential as a Pre-clinical Lead Compound for Further Therapeutic Research
The diverse biological activities reported for the lanostane triterpenoid (B12794562) class strongly suggest that this compound holds significant promise as a preclinical lead compound. mdpi.comnih.govnih.gov Its potential therapeutic applications could span a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
Q & A
Q. What are the primary natural sources of 3-Hydroxylanost-9(11),24-dien-26-oic acid, and what extraction methods ensure high purity for pharmacological studies?
The compound is predominantly isolated from fungi in the Ganoderma genus, such as Ganoderma lucidum (Reishi) and Ganoderma applanatum . Extraction involves sequential solvent partitioning (e.g., ethanol or methanol) followed by chromatographic purification using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the triterpenoid fraction . Polar solvents are prioritized to maximize yield, while HPLC ensures >95% purity for biological assays.
Q. How is the structural characterization of this compound performed to confirm its lanostane-type triterpenoid backbone?
Structural elucidation relies on spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR identify hydroxyl groups, double bonds (Δ⁹(¹¹), Δ²⁴), and the carboxylate moiety at C-26 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₃₀H₄₆O₃) and fragmentation patterns . X-ray crystallography may supplement these for absolute stereochemistry determination.
Q. What in vitro models are recommended for initial screening of its anti-inflammatory and antioxidant activities?
- Anti-inflammatory : Inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes in LPS-stimulated macrophages (e.g., RAW 264.7 cells) .
- Antioxidant : DPPH radical scavenging assays and superoxide dismutase (SOD) activity measurements in cell-free systems . Dose-response curves (1–100 µM) are standard, with IC₅₀ values compared to positive controls like indomethacin or ascorbic acid.
Advanced Research Questions
Q. What strategies address challenges in the chemical synthesis of this compound, particularly stereochemical control?
Synthesis involves multi-step oxidation and cyclization of lanostane precursors. Key challenges include:
- Stereoselective hydroxylation : Use of chiral catalysts (e.g., Sharpless epoxidation) to install the 3β-OH group .
- Ring closure : Acid-mediated cyclization to form the tetracyclic lanostane backbone, monitored via TLC and optimized with temperature gradients . Purity is validated using reverse-phase HPLC and NMR .
Q. How does this compound modulate NF-κB and Nrf2 signaling pathways in chronic inflammation models?
Mechanistic studies in murine macrophages show:
- NF-κB inhibition : Downregulation of IκBα phosphorylation, reducing TNF-α and IL-6 secretion .
- Nrf2 activation : Enhanced nuclear translocation of Nrf2, increasing antioxidant genes (e.g., HO-1, NQO1) via KEAP1 dissociation . siRNA knockdown of Nrf2 or NF-κB subunits validates pathway specificity .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
Contradictions arise from:
- Purity variability : Strict HPLC validation (≥95%) and quantification via UV/Vis at λ = 210 nm .
- Assay specificity : Standardize protocols (e.g., COX-2 inhibition kits from Cayman Chemical) and include internal controls .
- Cell line differences : Compare results across primary cells (e.g., human PBMCs) and immortalized lines (e.g., THP-1) .
Q. What heterologous biosynthesis approaches enable scalable production of this compound?
The CYP5150L8 and CYP5139G1 genes from Ganoderma lucidum are expressed in Saccharomyces cerevisiae to hydroxylate and oxidize lanosterol precursors, yielding this compound and derivatives . Metabolite yield is optimized via fed-batch fermentation (e.g., YPD media, 28°C) and quantified using UPLC-APCI-HRMS .
Q. What experimental conditions affect the stability of this compound during storage and assays?
- pH : Stable at pH 6–8 (aqueous buffers); degradation accelerates below pH 4 due to lactonization .
- Temperature : Store at −80°C in anhydrous DMSO; avoid freeze-thaw cycles (>3×) .
- Light : Protect from UV exposure to prevent oxidation of Δ⁹(¹¹) and Δ²⁴ double bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
